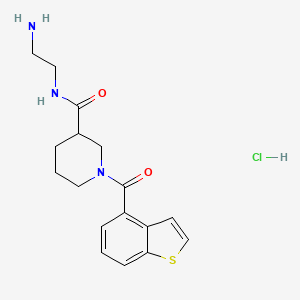

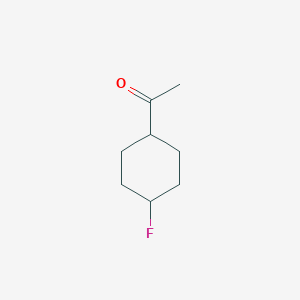

1-(4-Fluorocyclohexyl)ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluorinated cyclohexane derivatives is not explicitly detailed for "1-(4-Fluorocyclohexyl)ethan-1-one". However, the synthesis of related compounds, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, involves the use of brominated precursors and ammonium acetate in glacial acetic acid . This suggests that halogenated intermediates and specific reaction conditions are critical for the synthesis of fluorinated cyclohexane derivatives.

Molecular Structure Analysis

The molecular structure of fluorinated cyclohexane derivatives is characterized by the presence of fluorine, which can significantly affect the molecule's geometry and electronic properties. For instance, the all-cis 1,2,3,4,5,6-hexafluorocyclohexane molecule adopts a chair conformation with a high molecular dipole due to the clustering of electronegative fluorine atoms . This indicates that the introduction of fluorine into cyclohexane rings can lead to facially polarized structures with unique electronic characteristics.

Chemical Reactions Analysis

The reactivity of fluorinated cyclohexane derivatives can vary depending on the position and number of fluorine atoms. For example, in the case of (4-methylcyclohexylidene) fluoromethane, non-adiabatic molecular dynamics simulations show that H-abstraction is a more efficient reaction than cis-trans isomerization after light irradiation . This suggests that the presence of fluorine can influence the preferred reaction pathways and the kinetics of chemical reactions involving cyclohexane derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated cyclohexane derivatives are influenced by the presence of fluorine. The study of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone shows that the electronegativity of the carbonyl group is enhanced by the fluorine atom, affecting the molecule's reactivity and potential applications in nonlinear optics . Additionally, the synthesis and characterization of flexible polyethers based on 1-(4-hydroxyphenyl)-2-(2-r-4-hydroxyphenyl)ethane with various substituents, including fluorine, reveal that the substituents can affect phase transition temperatures and thermodynamic parameters .

科学的研究の応用

Molecular Synthesis and Properties

1-(4-Fluorocyclohexyl)ethan-1-one has been explored in the synthesis of nematic phases exhibiting compounds, contributing to the understanding of transition temperatures, enthalpies, entropies, and other physical properties like bulk viscosities, birefringences, and dielectric constants. These compounds, such as 1-(trans-4'-n-alkylcyclohexyl)-2-(4”-fluorobiphenyl-4'-yl)ethanes, demonstrate significant applications in liquid crystal technology due to their unique phase behaviors and physical properties (Takatsu, Takeuchi, & Satō, 1983).

Fluorination and Chemical Stability

Research on fluorinated compounds like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has highlighted the importance of fluorine atoms in enhancing thermal stability and resistance to aqueous hydrolysis. These properties are crucial in various chemical processes, including deoxofluorination, where compounds like this compound could potentially play a role due to their fluorinated nature, contributing to the diverse fluorination capabilities and high stereoselectivity in chemical synthesis (Umemoto, Singh, Xu, & Saito, 2010).

Dielectric and Dipole Interactions

The study of dielectric properties and dipole-dipole interactions in anisotropic solutions, involving compounds structurally similar to this compound, contributes to a deeper understanding of molecular interactions in nonpolar nematic liquid crystal solvents. Such research is fundamental in the development of advanced materials with tailored dielectric properties for electronic and photonic applications (Toriyama, Sugimori, Moriya, Dunmur, & Hanson, 1996).

Photophysical and Electronic Properties

Investigations into the photophysical and excited state absorption (ESA) properties, including superfluorescence and two-photon absorption, of various compounds reveal the impact of structural elements like those found in this compound on light absorption and emission behaviors. These studies are pivotal for applications in biological imaging and the development of fluorescent probes, offering insights into designing molecules with desired optical properties (Belfield, Bondar, Hernández, Przhonska, Wang, & Yao, 2011).

特性

IUPAC Name |

1-(4-fluorocyclohexyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO/c1-6(10)7-2-4-8(9)5-3-7/h7-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCNPUFGNRKHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(CC1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxo-2-butenoic acid](/img/structure/B2517469.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2517473.png)

![2-({3-[4-(Dimethylamino)phenyl]-2-propenylidene}amino)-4,5,bis-(2-furyl)-3-furonitrile](/img/structure/B2517476.png)

![8-isopropyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517479.png)